![molecular formula C15H13FN4O2S B3019110 methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate CAS No. 893911-26-7](/img/structure/B3019110.png)
methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate, is a derivative of the pyrazolo[3,4-d]pyrimidin-4-yl family, which is known for its biological activities. The pyrazolo[3,4-d]pyrimidin-4-yl moiety is a common scaffold in medicinal chemistry due to its potential therapeutic applications, including herbicidal and antibacterial activities, as well as its role as an adenosine deaminase inhibitor .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-yl derivatives typically involves tandem reactions, such as aza-Wittig and annulation reactions, or condensation reactions with various reagents . For instance, a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives was synthesized using iminophosphoranes, arylisocyanate, and substituted thiophenols . The synthesis process is crucial as it allows for the introduction of different substituents, which can significantly affect the biological activity of the resulting compounds.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4-yl derivatives is characterized by the presence of a pyrazolopyrimidine moiety, which is often almost coplanar, indicating a strong tensile force within the ring system . This planarity might be an important factor for the biological activity of these compounds. Single-crystal X-ray diffraction analysis is commonly used to determine the crystal structure and confirm the planarity of the ring system .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidin-4-yl derivatives can undergo various chemical reactions, including domino reactions that lead to the cleavage of the substrate and the formation of substituted pyrazoles and anilines . The electrophilicity of the α-carbon atom in the CH acids used in the reactions can influence the outcome, leading to the formation of methylene bis-CH acids with the elimination of aniline .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-yl derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the core structure. These properties are essential for determining the compound's suitability for use as a drug or herbicide. Spectroscopic techniques like IR, 1H NMR, 13C NMR, and mass spectrometry are used to characterize these compounds and confirm their structures . Additionally, computational studies, including density functional theory (DFT) calculations, can provide insights into the electronic structure and potential reactivity of these molecules .
Relevant Case Studies
Several pyrazolo[3,4-d]pyrimidin-4-yl derivatives have been evaluated for their biological activities. For example, some derivatives have shown good inhibition activities against the root of Brassica napus and Echinochloa crusgalli at certain dosages, indicating their potential as herbicides . Others have demonstrated antibacterial activity against various microbial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . Additionally, certain derivatives have been found to be potent adenosine deaminase inhibitors, with one compound showing significant amelioration of bowel inflammation in an animal model of colitis . These case studies highlight the therapeutic potential of the pyrazolo[3,4-d]pyrimidin-4-yl scaffold in various applications.
Aplicaciones Científicas De Investigación
Antitumor Activity
Research has identified derivatives of the pyrazolo[3,4-d]pyrimidin class as significant for their potential antitumor activities. Novel pyrimidinyl pyrazole derivatives have been synthesized and evaluated for cytotoxic activity against several tumor cell lines. Notably, compounds featuring fluoro-substituted phenyl groups and pyrazolo[3,4-d]pyrimidin cores were found to exhibit potent antitumor activity in both in vitro and in vivo models without causing undesirable effects in mice (H. Naito et al., 2005). This suggests that the fluoro-substituted pyrazolo[3,4-d]pyrimidin derivatives, akin to methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate, could hold promise in cancer research and therapy.
Antimicrobial Activity
Another area of scientific research interest is the antimicrobial potential of pyrazolo[3,4-d]pyrimidin derivatives. A study on pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives showcased their preparation and evaluation for antibacterial and antifungal activities. The findings revealed that these compounds displayed significant antimicrobial activity, suggesting a potential route for developing new antimicrobial agents (C. N. Khobragade et al., 2010).
Herbicidal Activity
The pyrazolo[3,4-d]pyrimidin-4(5H)-ones, closely related to the query compound, have been synthesized and assessed for herbicidal activity. These studies indicate that certain derivatives exhibit good inhibition activities against the growth of certain plants at low concentrations, demonstrating the versatility of this chemical class in applications beyond pharmaceuticals (Jin Luo et al., 2017).
Cognitive Impairment Treatment
A specific investigation into 3-aminopyrazolo[3,4-d]pyrimidinones revealed their utility as phosphodiesterase 1 (PDE1) inhibitors. These compounds, through systematic optimizations, have shown efficacy in vivo for the potential treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease, among other central nervous system disorders. This highlights the therapeutic potential of fluoro-substituted pyrazolo[3,4-d]pyrimidin derivatives in treating cognitive impairments (Peng Li et al., 2016).
Propiedades
IUPAC Name |
methyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2S/c1-9(15(21)22-2)23-14-12-7-19-20(13(12)17-8-18-14)11-5-3-10(16)4-6-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGXKIZSHVRWGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


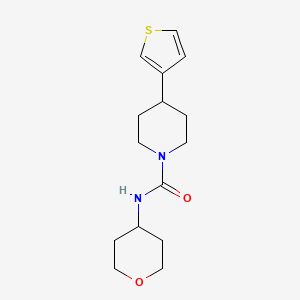
![N-(3-fluoro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B3019030.png)

![Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3019032.png)

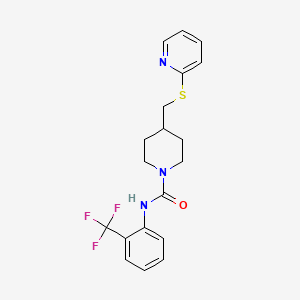
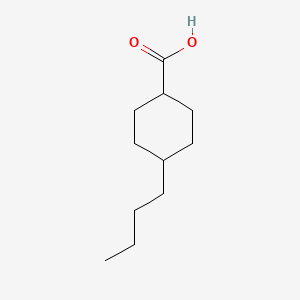
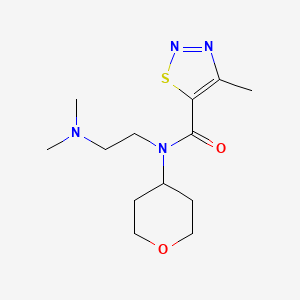
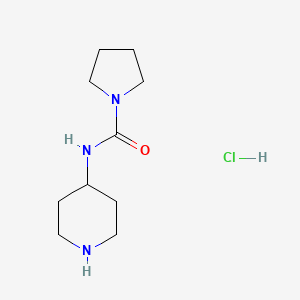
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B3019044.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B3019045.png)
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B3019048.png)
![N-(5-methylisoxazol-3-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3019050.png)